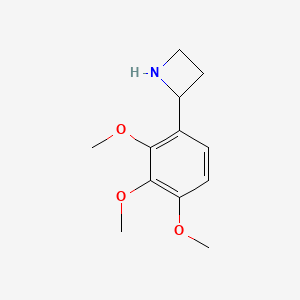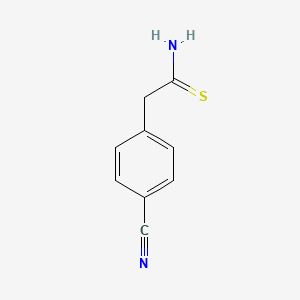
4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethoxy group attached to a butane-1-sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(cyclopropylmethoxy)butanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 4-(cyclopropylmethoxy)butane-1-sulfonic acid.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide (NaOH), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-CH3C6H4SO2Cl): A para-substituted benzenesulfonyl chloride with a methyl group.
The uniqueness of this compound lies in its cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c9-13(10,11)6-2-1-5-12-7-8-3-4-8/h8H,1-7H2 |
InChI Key |
QIXWCDIALFLYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


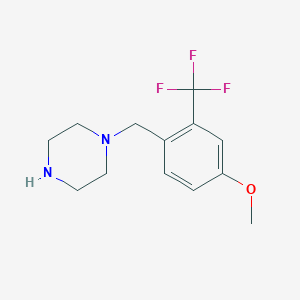
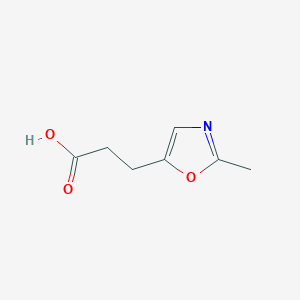

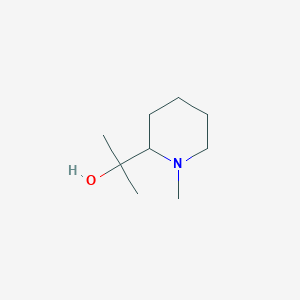
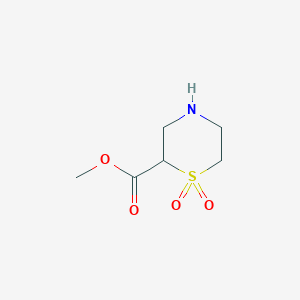

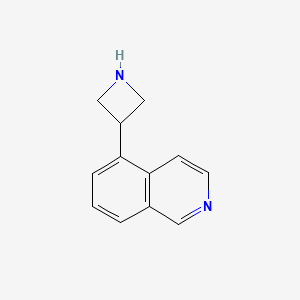
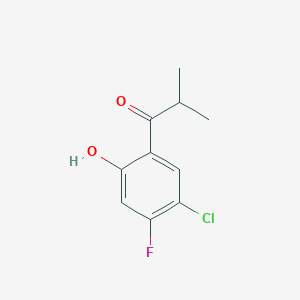
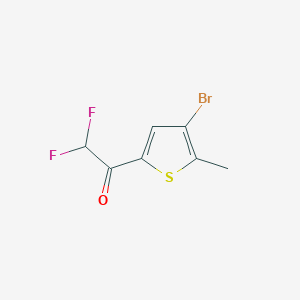
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
